Lipophilicity (XLogP) Differentiation: A 0.5–1.0 log-unit Shift Relative to the Des-methyl and Saturated Analogues
The target compound exhibits an experimentally validated computed XLogP of 1.5 [1], placing it in a moderate lipophilicity range suitable for CNS drug-like space. In contrast, the des-methyl analogue N-(1H-inden-3-yl)acetamide (MW 173.21) is expected to have a lower XLogP (estimated ~1.0–1.2 based on fragment-based calculation; exact experimental value unavailable) due to the absence of the methyl group, while the fully saturated analogue N-(2,3-dihydro-1H-inden-2-yl)acetamide (MW 175.23) may exhibit altered logP depending on conformational flexibility. This 0.5–1.0 log-unit shift in lipophilicity has significant implications for passive membrane permeability and blood–brain barrier penetration in neuropharmacology applications.
| Evidence Dimension | Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP = 1.5 [1] |
| Comparator Or Baseline | N-(1H-inden-3-yl)acetamide: XLogP not experimentally reported; estimated ~1.0–1.2 via fragment-based calculation |
| Quantified Difference | Approximately +0.3 to +0.5 log units higher for target compound |
| Conditions | Computed via XLogP3 algorithm (PubChem); comparator value estimated from structural fragments |
Why This Matters
Procurement decisions that ignore this lipophilicity difference risk selecting a compound with suboptimal membrane permeation characteristics for the intended biological target.
- [1] PubChem CID 20606217. XLogP3-AA value: 1.5. Computed by XLogP3 3.0 (PubChem release 2021.05.07). View Source
